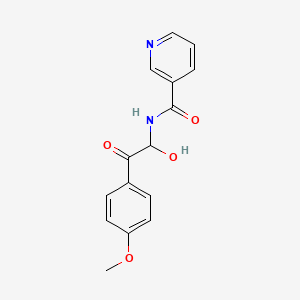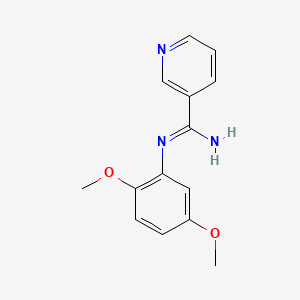
Nicotinamidine, N-(2,5-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamidine, N-(2,5-dimethoxyphenyl)-, also known as N-(2,5-dimethoxyphenyl)nicotinamide, is a chemical compound with the molecular formula C14H14N2O3. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a nicotinamide moiety attached to a 2,5-dimethoxyphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Nicotinamidine, N-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Nicotinamidine, N-(2,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.
Mechanism of Action
The mechanism of action of Nicotinamidine, N-(2,5-dimethoxyphenyl)- involves its interaction with various molecular targets. It is known to influence the activity of enzymes involved in nicotinamide metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This compound can modulate redox reactions, DNA repair, and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3, essential for NAD+ synthesis.
Nicotinamide mononucleotide (NMN): A precursor to NAD+, involved in energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with similar functions.
Uniqueness
Nicotinamidine, N-(2,5-dimethoxyphenyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike its analogs, it has enhanced stability and specific reactivity patterns that make it valuable in synthetic and medicinal chemistry .
Properties
CAS No. |
40410-01-3 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N'-(2,5-dimethoxyphenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H15N3O2/c1-18-11-5-6-13(19-2)12(8-11)17-14(15)10-4-3-7-16-9-10/h3-9H,1-2H3,(H2,15,17) |
InChI Key |
LNYNJGJBBCRQEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
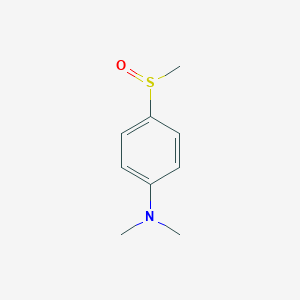

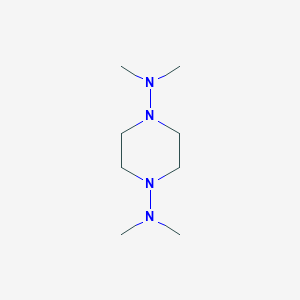
![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)
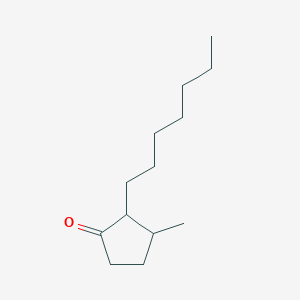
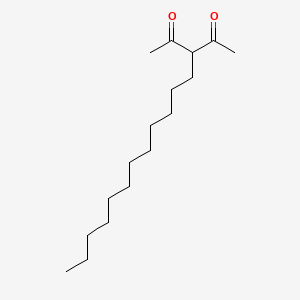

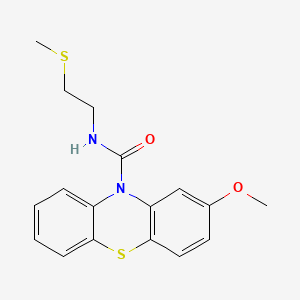
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)
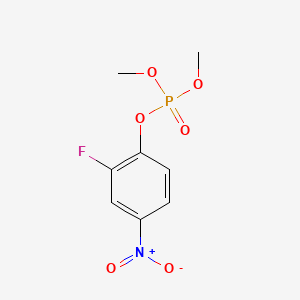
![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
